![molecular formula C18H17N3O4 B11936326 AMPA receptor antagonist-2](/img/structure/B11936326.png)
AMPA receptor antagonist-2
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Overview
Description
AMPA receptor antagonist-2 is a compound that selectively inhibits the activity of AMPA receptors, which are a type of ionotropic glutamate receptor. These receptors play a crucial role in mediating fast synaptic transmission in the central nervous system. AMPA receptor antagonists are of significant interest in neuroscience and pharmacology due to their potential therapeutic applications in treating neurological disorders such as epilepsy, depression, and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMPA receptor antagonist-2 typically involves the use of quinoxaline-2,3-dione derivatives. One common method includes the reaction of 2,3-dichloroquinoxaline with appropriate amines under controlled conditions to yield the desired antagonist . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of AMPA receptor antagonists generally follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to monitor the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
AMPA receptor antagonist-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which retain the antagonist activity against AMPA receptors .
Scientific Research Applications
Overview
AMPA receptor antagonists, particularly AMPA receptor antagonist-2, have garnered significant attention in the field of neuropharmacology due to their potential therapeutic applications in various neurological disorders. This article explores the scientific research applications of this compound, focusing on its mechanisms of action, efficacy in treating conditions such as epilepsy and neurodegenerative diseases, and its role in neuroprotection.
Epilepsy Treatment
AMPA receptor antagonists have been shown to effectively reduce seizure activity in various animal models of epilepsy. For instance, studies have demonstrated that this compound can increase seizure thresholds and reduce the frequency of seizures in models induced by pentylenetetrazole and maximal electroshock . This suggests a robust potential for these compounds as adjunctive therapies for refractory epilepsy.
Neurodegenerative Diseases
Recent research has indicated that AMPA receptor antagonists may play a role in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. In ALS models, the administration of this compound has been associated with the normalization of TDP-43 pathology and prevention of motor neuron degeneration . The modulation of excitotoxicity through AMPA receptor inhibition is thought to be a key mechanism in protecting neurons from degeneration.
Chronic Pain Management
The role of AMPA receptor antagonists extends to pain management, particularly in neuropathic pain conditions. Evidence suggests that these compounds can alleviate pain by modulating excitatory signaling pathways that contribute to chronic pain states . Animal studies have shown that this compound can significantly reduce pain responses in models of neuropathic pain.
Neuroprotective Effects
The neuroprotective properties of this compound have been extensively studied. For example, it has been shown to protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and reducing reactive oxygen species levels . This antioxidant activity complements its role as an AMPA receptor antagonist, making it a dual-action compound with potential applications in both neuroprotection and treatment of excitotoxicity-related disorders.
Case Studies
Mechanism of Action
AMPA receptor antagonist-2 exerts its effects by binding to the ligand-binding domain of AMPA receptors, thereby preventing the binding of glutamate. This inhibition reduces the excitatory synaptic transmission mediated by these receptors. The molecular targets include the GluA1-GluA4 subunits of the AMPA receptors, and the pathways involved are primarily related to synaptic plasticity and neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Perampanel: Another AMPA receptor antagonist used clinically for treating epilepsy.
Talampanel: Investigated for its potential in treating neurological disorders.
IEM-1460: A selective antagonist for AMPA receptors lacking the GluA2 subunit.
Uniqueness
AMPA receptor antagonist-2 is unique due to its high selectivity and potency in inhibiting AMPA receptors. Unlike some other antagonists, it can be used to precisely control synaptic transmission with high spatial and temporal resolution, making it a powerful tool for studying synaptic functions and developing new therapeutic strategies .
Biological Activity
AMPA receptor antagonists, particularly AMPA receptor antagonist-2 (often represented by compounds such as perampanel and talampanel), have garnered significant attention for their biological activities, especially in the context of neurological disorders. These compounds primarily function by inhibiting AMPA receptors, which are critical for excitatory neurotransmission in the central nervous system. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant case studies.
AMPA receptors are ionotropic glutamate receptors that mediate fast synaptic transmission in the brain. Antagonists like this compound inhibit these receptors, reducing calcium influx and excitotoxicity associated with various neurological conditions.
Key Mechanisms:
- Non-competitive inhibition: Compounds such as perampanel act as non-competitive antagonists, binding to the receptor and preventing channel opening without competing with glutamate .
- Reduction of excitotoxicity: By blocking AMPA receptors, these antagonists mitigate excitotoxic damage caused by excessive glutamate release, which is implicated in neurodegenerative diseases like ALS and Alzheimer's disease .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been studied extensively in various models, particularly focusing on its neuroprotective effects.
Table 1: Summary of Biological Activities
Case Studies
-
Perampanel in ALS Models
A study demonstrated that perampanel significantly prevented the progression of amyotrophic lateral sclerosis (ALS) in AR2 mice models. Treatment normalized TDP-43 pathology in motor neurons, indicating a potential therapeutic pathway for ALS patients . The results showed improved motor function and reduced neuronal death associated with TDP-43 mislocalization. -
Talampanel in Viral Encephalitis
In a model of neurotropic viral infection (NSV), talampanel treatment resulted in a marked decrease in mortality from 100% to 25%. This was attributed to reduced central nervous system inflammation and a suppressed immune response rather than direct antiviral effects . The study highlighted the dual role of AMPA antagonists in protecting against excitotoxic damage while modulating immune responses.
Research Findings
Recent findings underscore the importance of AMPA receptor antagonists in various neurological contexts:
- Neuroprotective Effects: Research indicates that AMPA receptor antagonists can prevent neuronal death under conditions of excitotoxicity, making them suitable candidates for treating conditions characterized by excessive glutamate release .
- Inflammation Modulation: Studies have shown that these antagonists not only inhibit excitotoxicity but also modulate inflammatory responses, which is crucial in diseases like multiple sclerosis and viral encephalitis .
Properties
Molecular Formula |
C18H17N3O4 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
(8R)-8-methyl-5-(3-methyl-4-nitrophenyl)-8,9-dihydro-7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine |
InChI |
InChI=1S/C18H17N3O4/c1-10-5-12(3-4-15(10)21(22)23)18-14-8-17-16(24-9-25-17)7-13(14)6-11(2)19-20-18/h3-5,7-8,11,19H,6,9H2,1-2H3/t11-/m1/s1 |
InChI Key |
SXFGVEYSGPJCQX-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC3=C(C=C2C(=NN1)C4=CC(=C(C=C4)[N+](=O)[O-])C)OCO3 |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1)C4=CC(=C(C=C4)[N+](=O)[O-])C)OCO3 |
Origin of Product |
United States |
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